![molecular formula C15H18N2O2 B2579783 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851406-86-5](/img/structure/B2579783.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
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Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide, also known as DEAQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antifungal Agents
Quinoline derivatives have been identified as potent antifungal agents against a broad spectrum of fungal species. Bardiot et al. (2015) discuss the fungicidal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida and Aspergillus species, highlighting the improvement in plasmatic stability through chemical modifications (Bardiot et al., 2015).
Structural and Fluorescence Properties
Karmakar et al. (2007) examined the structural aspects of amide-containing isoquinoline derivatives and their interaction with acids, revealing insights into their gel formation and crystalline states. These compounds demonstrated enhanced fluorescence upon certain interactions, offering potential applications in fluorescence studies (Karmakar et al., 2007).
Synthesis of Key Intermediates
A study by Ma Wenpeng et al. (2014) detailed a new synthetic route for a quinoline derivative, showcasing its application in the efficient synthesis of complex molecules. This work emphasizes the importance of quinoline derivatives in the synthesis of pharmaceuticals and other chemical compounds (Ma Wenpeng et al., 2014).
Antitumor Activity
Research on quinoline derivatives also extends to the investigation of their antitumor properties. Xie et al. (2008) synthesized novel N-substituted angular furoquinolinone derivatives, evaluating their antitumor activities and DNA-binding capabilities. The study found certain derivatives to exhibit significant antitumor activity, suggesting potential applications in cancer treatment (Xie et al., 2008).
Molecular Docking and Structure-Activity Relationship
El-Azab et al. (2016) conducted a comprehensive study involving DFT calculations, vibrational spectroscopy, and molecular docking to investigate the structural properties and binding affinities of a quinoline derivative. The research highlighted the compound's potential inhibitory activity against specific biological targets, demonstrating the utility of quinoline derivatives in the development of therapeutic agents (El-Azab et al., 2016).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-5-10(2)14-13(9)8-12(15(19)17-14)6-7-16-11(3)18/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQCFSOFUTZSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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